2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol
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Overview
Description
2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol is a chemical compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol typically involves the reaction of 2,3-dihydro-2-ethylbenzofuran with an appropriate amine and an alcohol. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst like iron(III) chloride (FeCl3) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography can help in achieving high purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-methylbenzofuran
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranol
- 2-Butylbenzofuran-3-yl
Uniqueness
2-(((2,3-Dihydro-2-ethyl-3-benzofuranyl)methyl)amino)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
92197-02-9 |
---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[(2-ethyl-2,3-dihydro-1-benzofuran-3-yl)methylamino]ethanol |
InChI |
InChI=1S/C13H19NO2/c1-2-12-11(9-14-7-8-15)10-5-3-4-6-13(10)16-12/h3-6,11-12,14-15H,2,7-9H2,1H3 |
InChI Key |
ADOXUXFMOCCJMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(C2=CC=CC=C2O1)CNCCO |
Origin of Product |
United States |
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